molecular formula C14H10FN5O B5400148 4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide

4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide

Cat. No. B5400148
M. Wt: 283.26 g/mol
InChI Key: FYVPNQRCKZSWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide, also known as FTB, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This chemical compound has been shown to exhibit unique properties that make it a valuable tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide is not fully understood, but it is believed to act as an antagonist of certain ion channels, particularly the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in various physiological processes, including pain sensation, temperature regulation, and inflammation. By inhibiting this channel, 4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide may have potential therapeutic applications in various diseases.
Biochemical and Physiological Effects
4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects, including inhibition of ion channels, modulation of neuronal signaling, and inhibition of cancer cell growth. In addition, 4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide in lab experiments is its high purity and yield, which makes it a reliable tool for investigating various biological processes. However, one limitation is its potential toxicity, as high concentrations of 4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide have been shown to be toxic to cells in vitro. Therefore, careful consideration should be given to the concentration of 4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide used in experiments.

Future Directions

There are several future directions for research on 4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide, including investigating its potential therapeutic applications in various diseases, exploring its mechanism of action in more detail, and developing more specific and potent analogs of 4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide. In addition, further research is needed to determine the long-term effects of 4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide on biological systems and to assess its safety for use in humans.
Conclusion
In conclusion, 4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide is a novel compound that has potential applications in various scientific research fields. Its unique properties make it a valuable tool for investigating various biological processes, and its high purity and yield make it a reliable tool for lab experiments. Further research is needed to explore its potential therapeutic applications and to determine its long-term effects on biological systems.

Synthesis Methods

The synthesis of 4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide involves the reaction of 4-fluorobenzoyl chloride with 3-(1H-tetrazol-5-yl)aniline in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure 4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide. This method has been shown to yield high purity and high yield of 4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide, making it a reliable method for synthesizing this compound.

Scientific Research Applications

4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide has been shown to have potential applications in various scientific research fields, including neuroscience, cancer research, and immunology. In neuroscience, 4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide has been used as a tool to investigate the role of certain ion channels in neuronal signaling. In cancer research, 4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for developing anti-cancer drugs. In immunology, 4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide has been used to study the immune response to certain pathogens.

properties

IUPAC Name

4-fluoro-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN5O/c15-11-6-4-9(5-7-11)14(21)16-12-3-1-2-10(8-12)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVPNQRCKZSWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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